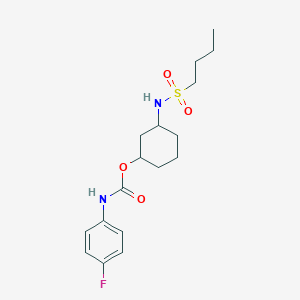
3-(Butylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl ring, the introduction of the butylsulfonamido group, and the attachment of the 4-fluorophenyl carbamate group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the cyclohexyl ring. The presence of the carbamate group could introduce some polarity to the molecule, and the fluorine atom in the 4-fluorophenyl group is highly electronegative, which could also affect the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The carbamate group could potentially undergo hydrolysis, and the sulfonamido group might also be susceptible to certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbamate group and the electronegative fluorine atom could affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline demonstrated significant antimicrobial potency against bacteria and fungi. The sulfonamide derivatives, in particular, showed potent antifungal activity compared to carbamate derivatives, suggesting their potential use in developing new antimicrobial agents (D. B. Janakiramudu et al., 2017).
Synthesis and Characterization
The synthesis of novel compounds through methods that involve sulfonamides and carbamates has been extensively explored. For instance, novel methods for constructing disubstituted and spiro benzo[e]1,2-thiazine diones using sulfonamides offer insights into the chemical versatility and potential applications in material science and pharmaceuticals (Z. Liu et al., 2000).
Stereochemical Behavior
The study of stereochemical behaviors of cyclohexyl α-sulfonyl carbanions has implications for understanding reaction mechanisms and designing stereoselective synthetic routes. Such insights are crucial for the development of compounds with specific optical properties (R. Tanikaga et al., 1999).
Thromboxane Antagonism
Research on thromboxane antagonists, including compounds with sulfonamido groups, highlights the potential therapeutic applications of these compounds in treating cardiovascular disorders. The precise synthesis and configuration determination of these compounds are crucial for their bioactivity (U. Rosentreter et al., 1989).
Antitumor Activity
The synthesis of antitumor compounds via Sonogashira reactions of arylsulfonyl chlorides with alkynes demonstrates the role of sulfonamides in developing cancer therapeutics. The ability to incorporate various substituents into the arylsulfonyl moiety offers a pathway to tailor these compounds for specific antitumor activities (A. McCarroll et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
[3-(butylsulfonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O4S/c1-2-3-11-25(22,23)20-15-5-4-6-16(12-15)24-17(21)19-14-9-7-13(18)8-10-14/h7-10,15-16,20H,2-6,11-12H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAQNICTBJTGDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B2382263.png)
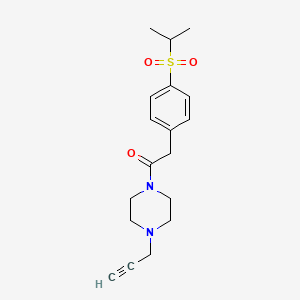

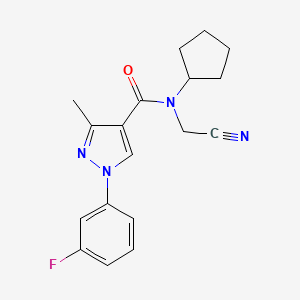

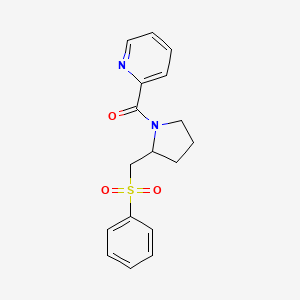
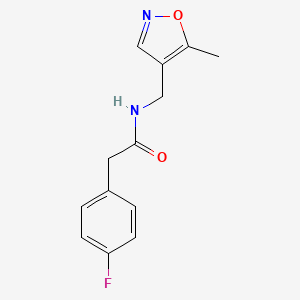

![4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2382280.png)
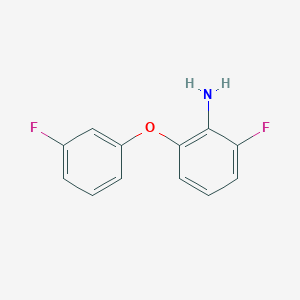

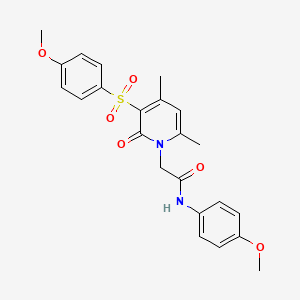
![4-Chloro-3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2382284.png)